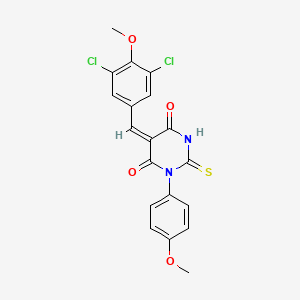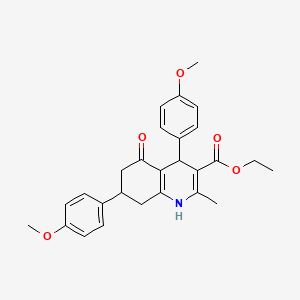![molecular formula C14H8ClF3N2O3 B5017289 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CFTRinh-172 and is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTRinh-172 has been shown to have a range of effects on cellular physiology and has potential applications in a variety of research areas.
Mecanismo De Acción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 acts as a potent inhibitor of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel. This compound binds to the this compound channel and prevents chloride and bicarbonate transport across cell membranes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been shown to have a high affinity for the this compound channel and is able to inhibit channel activity at low concentrations.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has a range of biochemical and physiological effects on cells. This compound has been shown to inhibit this compound-mediated chloride and bicarbonate transport, which can affect a range of cellular processes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has also been shown to alter the activity of other ion channels and transporters, which can have downstream effects on cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has a number of advantages for use in lab experiments. This compound is a potent and selective inhibitor of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel, which makes it a valuable tool for studying ion transport and membrane physiology. However, there are also some limitations to the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172. This compound can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 in vivo can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are a number of future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172. One potential area of study is the development of more selective inhibitors of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel. This could lead to the development of new therapies for cystic fibrosis and other diseases that involve this compound dysfunction. Additionally, there is potential for the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 in the study of other ion channels and transporters, as well as in the development of new drug screening assays.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide, which can be purified and isolated for use in research.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel, which is involved in the regulation of chloride and bicarbonate transport across cell membranes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been used in a range of research areas, including the study of cystic fibrosis, ion transport, and membrane physiology.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-8-5-6-11(10(7-8)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHDNJMTUCVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017210.png)
![1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017238.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5017249.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5017254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5017267.png)



![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)
